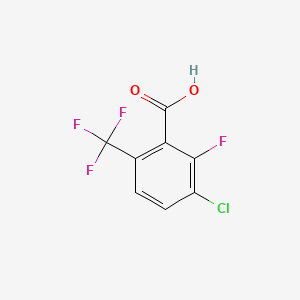

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNHWBAPTNAREE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378687 | |

| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186517-41-9 | |

| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid

Executive Summary

This compound is a highly functionalized aromatic building block of significant interest in the development of novel pharmaceuticals and agrochemicals. The specific arrangement of its substituents—a chlorine, a fluorine, and a trifluoromethyl group on a benzoic acid core—presents considerable synthetic challenges, primarily concerning regioselectivity. This guide details a robust and strategic synthesis pathway designed for high selectivity and efficiency. The core strategy hinges on a Directed ortho-Metalation (DoM) of a key precursor, 2-chloro-1-fluoro-3-(trifluoromethyl)benzene. This precursor is synthesized from commercially available starting materials via a Sandmeyer-type trifluoromethylation. This document provides a comprehensive retrosynthetic analysis, detailed mechanistic explanations, step-by-step experimental protocols, and critical troubleshooting insights to enable researchers to successfully synthesize this valuable compound.

Introduction

The incorporation of fluorine and trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry. These modifications can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound represents a scaffold that combines these beneficial fluorine-containing motifs with other reactive handles (chlorine and a carboxylic acid), making it a versatile intermediate for further chemical elaboration.

The primary challenge in its synthesis is the precise installation of the four different substituents onto the aromatic ring in the correct 1,2,3,4-relationship. Traditional electrophilic aromatic substitution methods often yield complex mixtures of isomers. Therefore, a more controlled and regioselective approach is required. This guide elucidates a pathway that leverages the inherent electronic properties of the substituents to direct the reactions, ensuring the desired isomer is formed in high yield.

Retrosynthetic Analysis

A logical retrosynthetic analysis is key to devising an effective synthesis. The most strategic disconnection is the carboxyl group, which can be installed via the carboxylation of a suitable organometallic intermediate. This leads to a Directed ortho-Metalation (DoM) strategy, which is highly effective for regiocontrolled functionalization.

The analysis reveals a two-part synthetic strategy:

-

Preparation of the Key Precursor: Synthesis of 2-chloro-1-fluoro-3-(trifluoromethyl)benzene.

-

Final Functionalization: Directed ortho-metalation of the precursor followed by carboxylation to yield the target molecule.

Caption: The forward synthesis pathway.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Organolithium reagents are pyrophoric and react violently with water. Anhydrous and inert atmosphere techniques are required.

Protocol 5.1: Synthesis of 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-6-fluoroaniline (1.0 eq) in a solution of aqueous HBF₄ (48%, 2.5 eq). Cool the mixture to 0 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water dropwise, maintaining the internal temperature below 5 °C.

-

Stir the resulting slurry for 30 minutes at 0 °C to ensure complete formation of the diazonium tetrafluoroborate salt.

-

Trifluoromethylation: In a separate flask under an inert atmosphere (N₂ or Ar), add copper(I) iodide (CuI, 0.1 eq), a suitable solvent like DMF, and trifluoromethyltrimethylsilane (TMSCF₃, 1.5 eq).

-

Transfer the cold diazonium salt slurry from the first step to the second flask via cannula, maintaining a controlled reaction temperature.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until gas evolution ceases.

-

Work-up: Quench the reaction by pouring it into water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-chloro-1-fluoro-3-(trifluoromethyl)benzene.

Protocol 5.2: Synthesis of this compound

-

Preparation: To an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in THF at -78 °C to generate LDA in situ.

-

Lithiation: Dissolve 2-chloro-1-fluoro-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

-

Carboxylation: Crush dry ice into a fine powder and add it in excess to the reaction mixture in one portion. Vigorous stirring is essential. A color change and slight exotherm may be observed.

-

Allow the mixture to slowly warm to room temperature overnight.

-

Work-up: Quench the reaction by adding 1 M aqueous HCl. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Extraction: Extract the combined organic layers with 1 M aqueous NaOH (3x). This transfers the acidic product into the aqueous phase, leaving neutral impurities behind.

-

Precipitation: Cool the combined basic aqueous layers in an ice bath and slowly acidify with concentrated HCl until the pH is ~1. A white precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry in vacuo to yield this compound.

Caption: Experimental workflow for the DoM and carboxylation step.

Data Summary & Troubleshooting

| Parameter | Precursor Synthesis | DoM & Carboxylation |

| Typical Scale | 1-10 g | 1-10 g |

| Key Reagents | 2-Chloro-6-fluoroaniline, NaNO₂, TMSCF₃, CuI | Precursor, LDA, Dry Ice |

| Temperature | 0 °C to RT | -78 °C to RT |

| Reaction Time | 12-24 hours | 12-18 hours (including warm-up) |

| Expected Yield | 60-75% | 70-85% |

| Purification | Column Chromatography | Acid/Base Extraction, Recrystallization |

| Problem | Probable Cause | Solution |

| Low yield in lithiation | Incomplete deprotonation or presence of moisture. | Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Use freshly prepared or titrated LDA. |

| No reaction | LDA was not formed correctly or is inactive. | Check the quality of n-BuLi and diisopropylamine. Prepare LDA in situ just before use. |

| Formation of side products | Reaction temperature rose above -70 °C, leading to benzyne formation or other rearrangements. | Maintain strict temperature control at -78 °C during base addition, precursor addition, and stirring. |

| Product insoluble during basic extraction | Insufficient aqueous base used. | Use a sufficient volume of 1-2 M NaOH to ensure the complete formation of the soluble sodium carboxylate salt. |

Conclusion

The synthesis of this compound is effectively achieved through a strategic, multi-step pathway. The key to success lies in the regiocontrolled functionalization of the aromatic ring. By employing a modern Sandmeyer-type trifluoromethylation to prepare the key 2-chloro-1-fluoro-3-(trifluoromethyl)benzene precursor, followed by a highly regioselective Directed ortho-Metalation and carboxylation, the target compound can be synthesized efficiently. The principles of directing group effects and the careful control of reaction conditions, particularly temperature and moisture, are paramount. This guide provides the necessary theoretical foundation and practical protocols for researchers to access this valuable and complex chemical building block.

References

-

Sandmeyer reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

Gaunt, M. J. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition, 53(6), 1482-4. [Link]

-

Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(16), 2283-2286. [Link]

-

Sandmeyer Reaction | OpenOChem Learn. (n.d.). OpenOChem Learn. [Link]

-

Gooßen, L. J., et al. (2014). Sandmeyer Trifluoromethylation. Organic Chemistry Portal. [Link]

- CN105646233A - Preparation process of 2-chloro-6-fluoroaniline. (2016).

-

Synthesis of 2-Chloro-6-Fluoronitrobenzene. (n.d.). PrepChem.com. [Link]

-

Gilday, J. P., & Negri, J. T. (1989). Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. Tetrahedron. [Link]

- CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies. (2014).

-

Snieckus, V. (n.d.). Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]

-

2-chloro-1-fluoro-4-(trifluoromethyl)benzene. (2024). ChemBK. [Link]

-

The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Electrophilic aromatic directing groups - Wikipedia. (n.d.). Wikipedia. [Link]

-

Boron-Based Directing Groups for Directed Lithiation Reactions. (n.d.). American Chemical Society. [Link]

- CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid. (2012).

-

Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]

-

The Value of 2-Chloro-6-fluoroaniline in Pharmaceutical Synthesis. (n.d.). Autech Industry Co.,Limited. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid, a halogenated derivative of benzoic acid, is a compound of significant interest in medicinal chemistry and materials science. Its multifaceted structure, featuring chloro, fluoro, and trifluoromethyl substituents, imparts unique electronic and steric properties, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of its core physicochemical properties, offering both reported and predicted data to facilitate its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.

| Property | Value | Source |

| CAS Number | 186517-41-9 | [1] |

| Molecular Formula | C₈H₃ClF₄O₂ | [1] |

| Molecular Weight | 242.55 g/mol | [1] |

| Melting Point | 96-98 °C | ChemicalBook |

| Boiling Point (Predicted) | 263.2 ± 40.0 °C | ChemicalBook |

| Density (Predicted) | 1.599 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | See Section on Acidity | N/A |

| Solubility | See Section on Solubility | N/A |

Structural Information

IUPAC Name: this compound

SMILES: O=C(O)c1c(F)c(Cl)cc(C(F)(F)F)c1

InChI: InChI=1S/C8H3ClF4O2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H,14,15)

The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) on the benzoic acid scaffold significantly influences its chemical reactivity and physical properties. The ortho-fluoro and -trifluoromethyl groups, in particular, can induce steric hindrance and modulate the acidity of the carboxylic acid function.

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter for any acidic compound, as it governs its ionization state at a given pH. This, in turn, influences its solubility, membrane permeability, and biological activity.

Solubility Profile

The solubility of a compound is a key determinant of its utility in various applications, from reaction chemistry to drug formulation. The solubility of this compound is expected to be influenced by its polarity, hydrogen bonding capabilities, and the nature of the solvent.

Generally, benzoic acid and its derivatives exhibit limited solubility in water and higher solubility in organic solvents[6][7][8]. The presence of polar functional groups (carboxylic acid, fluorine, chlorine) suggests some affinity for polar solvents. However, the trifluoromethyl group and the benzene ring contribute to its lipophilicity. Therefore, this compound is anticipated to be soluble in a range of organic solvents such as alcohols, ethers, and chlorinated solvents.

Spectral Data Analysis (Predicted)

While specific spectra for this compound are not publicly available, the expected spectral features can be inferred from the analysis of similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the substitution pattern. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carboxylic acid carbon, and the trifluoromethyl carbon. The chemical shifts will be indicative of the electronic environment of each carbon atom.

-

¹⁹F NMR: The fluorine NMR spectrum will be particularly informative, with signals corresponding to the fluorine atom on the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-F and C-Cl stretching vibrations[9][10][11][12].

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of a substituted benzoic acid, including the loss of COOH and fragments related to the halogen and trifluoromethyl substituents[13][14].

Safety and Handling

Based on available Safety Data Sheets (SDS) for similar compounds, this compound should be handled with care[15][16][17][18]. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Caption: Workflow for determining the melting point of this compound.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents provides a general understanding of the compound's polarity and potential applications.

Caption: Workflow for the qualitative determination of solubility.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.

Caption: Workflow for the determination of pKa by potentiometric titration.

Conclusion

This compound is a highly functionalized molecule with significant potential in various scientific domains. While a complete experimental dataset of its physicochemical properties is not yet available, this guide consolidates the existing information and provides a framework for its experimental determination. The predicted properties, in conjunction with the provided experimental protocols, offer a solid foundation for researchers to effectively utilize this compound in their work. Further experimental characterization of this compound is warranted to fully elucidate its properties and expand its applications.

References

-

Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. [Link]

-

Büyükkıdan, B., & Bakırcı, G. (2019). Substituent effects on the electronic structure and pKa of benzoic acid. Journal of Molecular Structure, 1179, 639-647. [Link]

-

Fu, Y., Liu, L., Yu, H. Z., Wang, Y. M., & Guo, Q. X. (2004). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry, 69(24), 8349–8352. [Link]

-

Jover, J., Bosque, R., & Sales, J. (2007). QSPR Prediction of p K a for Benzoic Acids in Different Solvents. QSAR & Combinatorial Science, 26(6), 776-785. [Link]

-

Pearson Education. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H3ClF4O2). Retrieved from [Link]

-

Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1970). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 35(8), 2735–2738. [Link]

-

Zhang, P., Tian, B., & Geng, Y. (2018). The solubility of benzoic acid in seven solvents. The Journal of Chemical Thermodynamics, 122, 130-135. [Link]

-

NIST. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H3ClF4O2). Retrieved from [Link]

-

Quan, J., & Sun, H. S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(1), o30. [Link]

-

Quan, J., & Sun, H. S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30. [Link]

-

NIST. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

-

NIST. (n.d.). Benzoic acid, 3-chloro-. Retrieved from [Link]

-

Exploring 3-Chloro-2-Fluorobenzoic Acid: Properties, Applications, and Manufacturing Excellence. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

Sources

- 1. 186517-41-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Benzoic acid, 3-chloro- [webbook.nist.gov]

- 11. 3,5-Bis(trifluoromethyl)benzoic acid [webbook.nist.gov]

- 12. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]

- 13. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]

- 14. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

Foreword: The Architectural Significance of a Multifunctional Building Block

An In-depth Technical Guide to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid

In the landscape of modern drug discovery and materials science, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the functional advantages it imparts to a final molecule. This compound, identified by its CAS number 186517-41-9 , stands as a premier example of such a high-value building block.[1][2][3] Its densely functionalized aromatic core, featuring a strategic arrangement of chloro, fluoro, and trifluoromethyl groups, offers a unique toolkit for chemists to modulate the steric, electronic, and pharmacokinetic properties of novel compounds.

This guide moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind its applications. We will explore its fundamental properties, plausible synthetic logic, and its critical role in constructing advanced molecular architectures, grounded in established chemical principles and supported by authoritative references.

Core Physicochemical & Structural Characteristics

A molecule's utility begins with its intrinsic properties. These characteristics dictate its behavior in a reaction vessel, its compatibility with various solvent systems, and its stability under synthetic conditions.

Key Properties Summary

The fundamental physicochemical data for this compound are summarized below. This information is critical for experimental design, ensuring appropriate handling and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 186517-41-9 | [1][2][3] |

| Molecular Formula | C₈H₃ClF₄O₂ | [1][2][3][4] |

| Molecular Weight | 242.56 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| Appearance | White to light yellow crystalline powder | [5] |

| Purity | Typically ≥99% | [2][5] |

| Hazard Identification | Irritant | [1] |

Molecular Structure & Inherent Reactivity

The arrangement of substituents on the benzoic acid ring is not arbitrary; it is a deliberate design that dictates the molecule's reactivity and utility.

Caption: Structure of this compound.

-

Carboxylic Acid Group (-COOH): This is the primary reactive handle for transformations like amide bond formation, esterification, or reduction. Its acidity and reactivity are modulated by the adjacent electron-withdrawing groups.

-

Trifluoromethyl Group (-CF₃): This group is a cornerstone of modern medicinal chemistry.[6] It significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and bioavailability. Its strong electron-withdrawing nature also lowers the pKa of the carboxylic acid and provides metabolic stability by blocking potential sites of oxidative metabolism.[6]

-

Fluorine and Chlorine Substituents (-F, -Cl): These halogens are not mere placeholders. They serve as powerful tools to fine-tune the electronic environment of the aromatic ring, influencing its reactivity in subsequent reactions (e.g., nucleophilic aromatic substitution).[5] The ortho fluorine atom can participate in intramolecular hydrogen bonding, which may influence the conformation and chemical behavior of the molecule.[7]

Strategic Synthesis Pathway

While proprietary synthesis methods are common, a logical and efficient pathway can be conceptualized from established organic chemistry transformations. A plausible route would involve the strategic functionalization of a simpler, commercially available precursor.

Caption: Plausible synthetic workflow for the target molecule.

This conceptual pathway highlights a common strategy: building complexity step-wise. The choice of reagents and the order of reactions are critical. For instance, performing halogenations before the oxidation of the methyl group to a carboxylic acid is often preferable, as the electron-donating methyl group can activate the ring towards electrophilic substitution, while the deactivating carboxylic acid group would make it more difficult.

Applications in Advanced Synthesis

The true value of this molecule lies in its application as a versatile building block. Its pre-installed functionalities allow for rapid assembly of complex target molecules, saving steps and improving overall efficiency.

Pharmaceutical Drug Development

This benzoic acid derivative is a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[5] The strategic placement of fluorine and trifluoromethyl groups can significantly enhance a drug's pharmacokinetic profile.[6]

-

Improved Metabolic Stability: The robust carbon-fluorine bond resists enzymatic degradation, potentially prolonging a drug's half-life in the body.

-

Enhanced Binding Affinity: The electronic effects of the halogens can fine-tune interactions with biological targets, such as enzymes or receptors, leading to increased potency and selectivity.

-

Increased Bioavailability: The trifluoromethyl group can improve a molecule's ability to cross cell membranes, leading to better absorption.

A notable application is in the synthesis of Aurora A kinase inhibitors , where this acid is incorporated into the final molecular scaffold via peptide coupling chemistry.[8] Such inhibitors are a promising class of anti-cancer agents.

Caption: Use as a building block in Active Pharmaceutical Ingredient (API) synthesis.

Materials Science & Other Applications

Beyond pharmaceuticals, related fluorinated benzoic acids are used as precursors for:

-

Metal-Organic Frameworks (MOFs): The carboxylic acid can coordinate with metal centers to form highly porous materials with applications in gas storage and catalysis.[8]

-

Liquid Crystals: The rigid, functionalized aromatic structure is a common motif in molecules designed for liquid crystal displays.[8]

-

¹⁹F NMR Probes: The fluorine atoms provide a distinct signal in ¹⁹F NMR spectroscopy, allowing for the development of probes to study biological systems, such as quantifying amino acids in metabolomics.[8]

Field-Proven Experimental Protocol: Amide Coupling

To demonstrate the practical utility of this reagent, the following section details a robust, self-validating protocol for amide bond formation—a cornerstone reaction in medicinal chemistry. This protocol is based on established methods for coupling carboxylic acids to amines.[8]

Objective

To couple this compound with a primary or secondary amine (Amine-R₂) using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as the coupling agent.

Materials & Reagents

| Reagent | M.W. | Equivalents |

| This compound | 242.56 | 1.0 |

| Amine-R₂ | Varies | 1.1 |

| HATU | 380.23 | 1.2 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 |

| Anhydrous Dimethylformamide (DMF) | --- | Solvent |

Step-by-Step Methodology

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve the acid completely. A typical concentration is 0.1-0.5 M.

-

Activation: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can often be observed by a slight color change.

-

Causality: HATU is an efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the generated acids and facilitate the reaction.

-

-

Amine Addition: Add the desired amine (1.1 eq), either neat or as a solution in DMF, to the activated mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

-

Workup: a. Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. b. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted acid and acidic byproducts, followed by water, and finally a saturated brine solution to remove residual water. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Caption: Experimental workflow for a standard HATU-mediated amide coupling.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as an irritant and requires careful handling.[1]

GHS Hazard Information

Based on data for structurally related compounds, the following hazards are expected:

-

Skin Irritation: May cause skin irritation.[9]

-

Eye Irritation: Causes serious eye irritation.[9]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[9]

Handling & Personal Protective Equipment (PPE)

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Wear appropriate PPE, including:

-

Avoid breathing dust.[9] Wash hands thoroughly after handling.[10]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Keep away from strong oxidizing agents.[11]

Conclusion

This compound (CAS 186517-41-9) is far more than a simple catalog chemical. It is a sophisticated, multi-functional tool engineered for the demands of modern chemical synthesis. Its carefully orchestrated array of functional groups provides chemists with precise control over the properties of target molecules, accelerating the development of new pharmaceuticals, advanced materials, and chemical probes. Understanding its inherent reactivity, synthetic utility, and proper handling is key to unlocking its full potential in the research and development pipeline.

References

- The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innov

- 3-Chloro-2-fluorobenzoic acid | CAS 161957-55-7. Ossila.

- Exploring 3-Chloro-2-Fluorobenzoic Acid: Properties, Applications, and Manufacturing Excellence. PharmaCompass.

- 3-Chloro-5-(trifluoromethyl)benzoic acid.

- This compound.

- This compound (C8H3ClF4O2). PubChemLite.

- 186517-41-9(this compound) Product Description. ChemicalBook.

- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implic

- 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid | Drug Intermedi

- SAFETY DATA SHEET - 3-Chlorobenzoic acid. Sigma-Aldrich.

- This compound. Zibo Hangyu Biotechnology Development Co., Ltd.

- SAFETY DATA SHEET - 4-Chloro-3-(trifluoromethyl)benzoic acid. Thermo Fisher Scientific.

- Product information, this compound. P&S Chemicals.

- SAFETY DATA SHEET - this compound. Fisher Scientific.

- SAFETY DATA SHEET - 2-Fluoro-3-(trifluoromethyl)benzoic acid. Fisher Scientific.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. This compound, CasNo.186517-41-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. PubChemLite - this compound (C8H3ClF4O2) [pubchemlite.lcsb.uni.lu]

- 5. innospk.com [innospk.com]

- 6. jelsciences.com [jelsciences.com]

- 7. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties | MDPI [mdpi.com]

- 8. ossila.com [ossila.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. By integrating theoretical principles with experimental data from analogous compounds, this document elucidates the key structural features, conformational preferences, and spectroscopic signatures of the title molecule. This guide serves as an essential resource for researchers engaged in the design and synthesis of novel pharmaceuticals and functional materials.

Introduction

Halogenated benzoic acid derivatives are fundamental building blocks in the development of a wide array of functional molecules, ranging from active pharmaceutical ingredients (APIs) to liquid crystals and metal-organic frameworks (MOFs)[1][2][3]. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, can profoundly influence a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets[2]. This compound, with its unique substitution pattern, presents a compelling case study in the interplay of steric and electronic effects that govern molecular structure and conformation. Understanding these properties is paramount for the rational design of new chemical entities with tailored functionalities.

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound is characterized by a benzene ring substituted with a carboxylic acid group, a chlorine atom, a fluorine atom, and a trifluoromethyl group. The IUPAC name for this compound is this compound, and its key identifiers are provided in Table 1.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 186517-41-9[4] |

| Molecular Formula | C₈H₃ClF₄O₂[4] |

| Molecular Weight | 242.55 g/mol [4] |

| InChI | InChI=1S/C8H3ClF4O2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H,14,15) |

| SMILES | C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)F)Cl |

Spectroscopic Analysis

The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. Based on analogous compounds, the following spectral characteristics are anticipated.

-

¹H NMR: The proton spectrum is expected to show signals in the aromatic region. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm[5][6]. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the eight carbon atoms. The carbonyl carbon of the carboxylic acid will be observed at the most downfield position (around 165-170 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen and trifluoromethyl substituents[5][6].

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Substituted Benzoic Acids

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 3-Chlorobenzoic acid | 13.34 (s, 1H), 7.79 (m, 2H), 7.70(m, 1H), 7.55(t, J = 8.08 Hz, 1H)[5] | 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37[5] |

| 3-(Trifluoromethyl)benzoic acid | 13.36 (s, 1H), 8.36 – 7.76 (m, 2H), 7.71 (ddd, J = 8.0, 2.2, 1.1 Hz, 1H), 7.61 – 7.46 (m, 1H)[6] | 166.5, 133.8, 133.4, 133.2, 131.1, 129.3, 128.4[6] |

The FTIR spectrum provides information about the functional groups present in the molecule. Key vibrational bands expected for this compound are:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C-F and C-Cl Stretches: Absorptions in the fingerprint region (typically below 1400 cm⁻¹) corresponding to the carbon-fluorine and carbon-chlorine bonds.

-

C-H Aromatic Stretches: Weak to medium bands above 3000 cm⁻¹.

Conformational Analysis

The conformational preferences of this compound are primarily determined by the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring and the C-O bond within the carboxylic acid moiety.

Theoretical Insights from Density Functional Theory (DFT)

Computational studies on structurally related ortho-substituted benzoic acids, such as 2-chloro-6-fluorobenzoic acid, provide a robust framework for understanding the conformational landscape of the title compound[7][8][9]. These studies reveal the existence of two main types of conformers: cis and trans, defined by the orientation of the hydroxyl proton relative to the carbonyl oxygen.

-

cis Conformer: The hydroxyl proton and the carbonyl oxygen are on the same side (O=C-O-H dihedral angle ≈ 0°). This is generally the more stable conformation for benzoic acids.

-

trans Conformer: The hydroxyl proton and the carbonyl oxygen are on opposite sides (O=C-O-H dihedral angle ≈ 180°). This conformer is typically higher in energy.

The presence of bulky ortho-substituents (in this case, fluorine and trifluoromethyl groups) introduces significant steric hindrance, which forces the carboxylic acid group to rotate out of the plane of the benzene ring. This dihedral angle is a critical parameter in defining the overall molecular conformation.

Caption: Conformational isomerism in substituted benzoic acids.

Solid-State Conformation: Insights from X-ray Crystallography

While the crystal structure of this compound has not been reported, data from the closely related 3-chloro-2,4,5-trifluorobenzoic acid provides valuable insights into its likely solid-state packing[10][11]. In the crystalline state, carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules[10][11].

In the crystal structure of 3-chloro-2,4,5-trifluorobenzoic acid, the carboxyl group is twisted relative to the benzene ring by a dihedral angle of 6.8(1)°[10][11]. A similar non-planar conformation is expected for this compound due to the steric pressure exerted by the ortho-substituents.

Caption: Dimer formation in the solid state.

Synthesis and Reactivity

Synthetic Approaches

A definitive synthetic protocol for this compound is not readily found in peer-reviewed literature. However, established methods for the synthesis of related halogenated benzoic acids can be adapted. A plausible synthetic route could involve the oxidation of the corresponding benzaldehyde or the hydrolysis of a benzonitrile precursor.

A. Oxidation of 3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde: This is a common method for preparing carboxylic acids.

Experimental Protocol (Representative): A general procedure for the synthesis of 3-chloro-2-fluorobenzoic acid from 3-chloro-2-fluorobenzaldehyde involves the following steps[4]:

-

Dissolve 3-chloro-2-fluorobenzaldehyde in acetone.

-

Slowly add an aqueous solution of sodium chlorite to the aldehyde solution under cooling in an ice bath.

-

Stir the reaction mixture at 0°C.

-

Add sulfamic acid and continue stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with water and filter.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

B. Hydrolysis of a Trichloromethyl Precursor: Another approach involves the hydrolysis of a trichloromethyl group. For example, 3-trifluoromethylbenzoic acid can be prepared from m-xylene through chlorination, fluoridation, and subsequent catalytic hydrolysis[12].

Caption: General synthetic workflow for substituted benzoic acids.

Applications and Future Perspectives

Given its structural similarity to other halogenated benzoic acids with established applications, this compound is a promising candidate for several fields:

-

Pharmaceuticals: As a precursor for APIs, particularly for kinase inhibitors and other targeted therapies where fluorine and chlorine substitution can enhance biological activity and pharmacokinetic properties[1][2][3].

-

Materials Science: As a ligand for the synthesis of MOFs with potential applications in gas storage, separation, and catalysis.

-

Liquid Crystals: As a component in the design of novel liquid crystalline materials.

The unique combination of substituents in this compound warrants further investigation into its biological activities and material properties. Future research should focus on the development of efficient synthetic routes and the exploration of its potential in drug discovery and advanced materials.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational properties of this compound. By leveraging data from analogous compounds, we have elucidated its expected spectroscopic characteristics, conformational preferences in both the gas and solid phases, and potential synthetic pathways. The insights presented herein will be invaluable to researchers working with this and related compounds, facilitating the design and development of new molecules with desired functionalities.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

(n.d.). 4 - Supporting Information. Retrieved from [Link]

-

Gomes, C. A. R., & Reva, I. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. [Link]

-

Quan, J., & Sun, H. S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta crystallographica. Section E, Structure reports online, 69(Pt 1), o30. [Link]

-

Gomes, C. A. R., & Reva, I. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules (Basel, Switzerland), 25(21), 4908. [Link]

-

Gomes, C. A. R., & Reva, I. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate. [Link]

-

(n.d.). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. ScholarWorks @ UTRGV. Retrieved from [Link]

- (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid. Google Patents.

-

Quan, J., & Sun, H. S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. [Link]

-

(n.d.). The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation. Retrieved from [Link]

-

Manrique, W. E., Badenes, M., & Tucceri, M. E. (2023). A computational study of the conformational stability, vibrational spectra, and thermochemical properties of 2,6-dichlorobenzamide, 2-(trifluoromethyl)benzamide, 2-(trifluoromethyl)benzoic acid, and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. ResearchGate. [Link]

-

(n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

-

(n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar. Retrieved from [Link]

-

(n.d.). The Crucial Role of 3-Chloro-2-Fluorobenzoic Acid in Drug Discovery. Retrieved from [Link]

-

(n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Betz, R., & Gerber, T. (2011). 2-(Trifluoromethyl)benzoic acid. ResearchGate. [Link]

-

Sharma, P., & Kumar, A. (2009). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 14(2), 808-816. [Link]

-

Betz, R., et al. (2020). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. ResearchGate. [Link]

-

SpectraBase. (n.d.). 3-Fluoro-2-methyl-benzoic acid. Retrieved from [Link]

-

(n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel aromatic compound, 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (CAS 186517-41-9). While experimental spectra for this specific molecule are not widely available, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict, interpret, and provide a detailed theoretical framework for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as an essential resource for researchers in medicinal chemistry, materials science, and drug development by offering in-depth insights into the structural elucidation of this complex molecule.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic carboxylic acid. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a trifluoromethyl group, imparts distinct electronic and steric properties. Such compounds are of significant interest in the pharmaceutical and agrochemical industries, where the strategic incorporation of halogens and trifluoromethyl groups can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients.

Accurate structural confirmation and purity assessment are paramount in the development of new chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide provides a detailed walkthrough of the expected spectroscopic data for this compound, underpinned by fundamental principles and comparative data from related molecules.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's basic characteristics is the foundation for interpreting its spectroscopic data.

| Property | Value | Source |

| CAS Number | 186517-41-9 | [1][2] |

| Molecular Formula | C₈H₃ClF₄O₂ | [1][2][3] |

| Molecular Weight | 242.56 g/mol | [1][2] |

| Monoisotopic Mass | 241.97577 Da | [3] |

| Predicted XlogP | 3.1 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Projection

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical structural information. The following predictions are based on established chemical shift theory and data from analogous compounds.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

-

Aromatic Protons (H-4 and H-5): These two protons are in different chemical environments and will likely appear as doublets or doublet of doublets due to coupling with each other and potentially with the fluorine atom. The electron-withdrawing nature of the surrounding substituents (Cl, F, CF₃, COOH) will shift these protons downfield, likely in the range of 7.5-8.5 ppm.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet, typically above 10 ppm. Its exact chemical shift is dependent on concentration and the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a map of the carbon skeleton. Due to the molecule's asymmetry, eight distinct signals are expected.

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| Carboxylic Acid (C=O) | 165-175 | Typical range for a carboxylic acid carbon. |

| Aromatic C-Cl | 130-140 | Carbon attached to chlorine is deshielded. |

| Aromatic C-F | 155-165 (doublet) | Carbon attached to fluorine is significantly deshielded and will show a large one-bond C-F coupling. |

| Aromatic C-CF₃ | 120-130 (quartet) | Carbon attached to the CF₃ group will be deshielded and will appear as a quartet due to coupling with the three fluorine atoms. |

| Quaternary Aromatic Carbons | 125-140 | The exact shifts will be influenced by the combined electronic effects of all substituents. |

| Aromatic C-H | 120-135 | Chemical shifts are influenced by the positions relative to the electron-withdrawing groups. |

| Trifluoromethyl (CF₃) | 120-130 (quartet) | The carbon of the CF₃ group will be observed as a quartet with a large C-F coupling constant. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine-containing groups. Two signals are expected: one for the aromatic fluorine and one for the trifluoromethyl group.

-

Aromatic Fluorine (C-F): The chemical shift will be influenced by the other substituents on the ring. It will likely appear as a multiplet due to coupling with the nearby aromatic protons.

-

Trifluoromethyl Group (-CF₃): This will appear as a singlet, as there are no neighboring protons or fluorine atoms to couple with.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the following key absorptions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | A very broad and strong absorption characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer. |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | A strong, sharp absorption. The electron-withdrawing substituents on the aromatic ring may shift this to a slightly higher wavenumber. |

| C-F Stretch | 1100-1300 | Strong absorptions characteristic of aryl-fluorine and trifluoromethyl C-F bonds. |

| C-Cl Stretch | 700-850 | A moderate to strong absorption. |

| Aromatic C=C Stretches | 1450-1600 | Multiple sharp bands of variable intensity. |

| Aromatic C-H Bending (out-of-plane) | 750-900 | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring. |

The overall IR spectrum will present a unique fingerprint for this molecule, allowing for its unambiguous identification when compared to a reference spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Molecular Ion Peak

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (242.56). Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak. The M+2 peak (from the ³⁷Cl isotope) will have an intensity of approximately one-third of the M⁺ peak (from the ³⁵Cl isotope).

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to proceed through several key pathways:

-

Loss of -OH: A peak at m/z 225, corresponding to the loss of a hydroxyl radical, is likely.

-

Loss of -COOH: Decarboxylation can lead to a fragment at m/z 197.

-

Loss of CF₃: Cleavage of the C-CF₃ bond would result in a fragment at m/z 173.

The following diagram illustrates a plausible fragmentation pathway:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols: A Guide to Data Acquisition

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence (e.g., DEPT) to distinguish between CH, CH₂, and CH₃ groups. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: For a volatile compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) are suitable.

-

Ionization: Electron Ionization (EI) is useful for generating fragment ions and aiding in structural elucidation. ESI is a softer ionization technique that will predominantly show the molecular ion.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements, which can confirm the elemental composition.

Conclusion

This technical guide provides a robust theoretical framework for the spectroscopic analysis of this compound. By understanding the predicted NMR, IR, and MS data, and by following the recommended experimental protocols, researchers can confidently characterize this and other similarly complex molecules. The insights provided herein are intended to facilitate the efficient and accurate structural elucidation of novel compounds, thereby accelerating the pace of research and development in the chemical and pharmaceutical sciences.

References

-

PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational drug design. These elements can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Within this context, 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid has emerged as a pivotal building block, particularly in the synthesis of targeted cancer therapeutics. Its unique substitution pattern on the benzoic acid core provides a versatile platform for the development of highly specific and potent inhibitors of key cellular targets, most notably Aurora A kinase. This guide offers a comprehensive technical overview of this important chemical entity, from its synthesis and characterization to its application in the development of next-generation pharmaceuticals.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Molecular Formula: C H ClF O[1]

Molecular Weight: 242.56 g/mol

Chemical Structure:

A 2D representation of this compound.

| Property | Value | Source |

| Physical State | Solid | [4] |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as methanol, ethyl acetate. | General chemical knowledge |

| SMILES | C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)F)Cl | [1] |

| InChI | InChI=1S/C8H3ClF4O2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H,14,15) | [1] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While a specific, publicly available, step-by-step protocol for this exact molecule is not detailed, a general and plausible synthetic route can be constructed based on established organic chemistry principles and published syntheses of analogous compounds. A common strategy involves the ortho-lithiation of a suitably substituted trifluoromethylbenzene precursor, followed by carboxylation.

Proposed Synthetic Workflow

A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

1-Chloro-2-fluoro-4-(trifluoromethyl)benzene

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (solid CO)

-

Hydrochloric Acid (aqueous solution)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add an equimolar amount of n-butyllithium dropwise while maintaining the temperature. Stir the mixture for 30 minutes at -78 °C to generate LDA.

-

Ortho-lithiation: To the freshly prepared LDA solution, slowly add a solution of 1-chloro-2-fluoro-4-(trifluoromethyl)benzene in anhydrous THF, ensuring the temperature remains at -78 °C. The fluorine and chlorine atoms direct the lithiation to the C6 position. Stir the reaction mixture at this temperature for 1-2 hours.

-

Carboxylation: Quench the reaction by carefully adding crushed dry ice to the reaction mixture. The dry ice should be added in excess to ensure complete carboxylation. Allow the mixture to slowly warm to room temperature.

-

Acidic Workup: Once at room temperature, add a saturated aqueous solution of ammonium chloride, followed by 1M hydrochloric acid to adjust the pH to approximately 2-3.

-

Extraction and Drying: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validation: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods as detailed in the following section.

Spectroscopic Characterization

Due to the limited availability of published spectra for the specific title compound, the following data is predicted based on the analysis of structurally similar molecules.[5][6][7][8][9][10][11][12][13][14][15][16][17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two doublets or multiplets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carboxyl carbon will appear at a characteristic downfield shift (around 165-170 ppm). The carbons attached to fluorine will show C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the single fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight determination. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable in the molecular ion cluster.

Application in Drug Discovery: A Focus on Aurora A Kinase Inhibition

This compound is a valuable intermediate in the synthesis of inhibitors targeting Aurora A kinase.[19] Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[20][21][22][23][24][25][26][27][28]

The Role of Aurora A in the Cell Cycle

Aurora A is essential for several mitotic events, including centrosome maturation and separation, bipolar spindle assembly, and the G2/M checkpoint.[20][21][22][23] Overexpression of Aurora A is frequently observed in various human cancers and is associated with genomic instability and tumorigenesis.[20][21] This makes Aurora A an attractive target for cancer therapy.

Mechanism of Aurora A Kinase Signaling

Simplified Aurora A activation pathway at the G2/M transition.

Role of this compound in Inhibitor Synthesis

This benzoic acid derivative is typically incorporated into the final inhibitor molecule through an amide bond formation. The carboxylic acid group is activated and then reacted with an amine-containing scaffold. The substituted phenyl ring of this compound is designed to fit into a specific pocket of the Aurora A kinase active site, contributing to the inhibitor's potency and selectivity.

Experimental Workflow: Synthesis of an Aurora A Inhibitor

General workflow for the synthesis of an Aurora A inhibitor.

Safety and Handling

This compound is an irritant.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[4][29][30] Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[4][30] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[4][29][30]

Conclusion

This compound is a highly functionalized and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique electronic and steric properties make it an ideal component for the design of potent and selective enzyme inhibitors. The continued exploration of this and similar fluorinated intermediates will undoubtedly fuel the development of novel therapeutics for a range of diseases, with a significant impact on cancer treatment through the targeting of critical cell cycle regulators like Aurora A kinase.

References

-

Aurora A kinase (AURKA) in normal and pathological cell division. NIH National Center for Biotechnology Information.[Link]

-

The role of Aurora-A in human cancers and future therapeutics. NIH National Center for Biotechnology Information.[Link]

-

The Aurora Kinases in Cell Cycle and Leukemia. NIH National Center for Biotechnology Information.[Link]

-

Roles of aurora-A kinase in mitotic entry and G2 checkpoint in mammalian cells. PubMed.[Link]

-

Aurora A kinase activation: Different means to different ends. Journal of Cell Biology.[Link]

-

Aurora kinases signaling in cancer: from molecular perception to targeted therapies. NIH National Center for Biotechnology Information.[Link]

-

Aurora Kinase Signaling Pathway. Creative Diagnostics.[Link]

-

Regulation and cellular functions of Aurora A. ResearchGate.[Link]

-

Aurora kinase A. Wikipedia.[Link]

-

Supporting Information. Royal Society of Chemistry.[Link]

-

Supporting Information. pubs.acs.org.[Link]

-

3-(Trifluoromethyl)benzoic acid. PubChem.[Link]

- Process of preparing 3-trifluoromethyl benzoic acid.

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. NIH National Center for Biotechnology Information.[Link]

-

1D 19 F-NMR spectrum of 300 mM... ResearchGate.[Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications.[Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.[Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate.[Link]

-

3-Trifluoromethylbenzoic acid, 2-chlorophenyl ester. NIST WebBook.[Link]

-

This compound (C8H3ClF4O2). PubChemLite.[Link]

-

3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate.[Link]

-

3-Chloro-5-(trifluoromethyl)benzoic acid. PubChem.[Link]

-

Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. NIH National Center for Biotechnology Information.[Link]

-

3-Fluoro-5-(trifluoromethyl)benzoic acid. PubChem.[Link]

-

Benzoic acid, 3-chloro-. NIST WebBook.[Link]

-

Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. europepmc.org.[Link]

-

3-(Trifluoromethyl)benzoic acid. NIST WebBook.[Link]

-

Supertesting set 19F NMR. Imperial College London.[Link]

-

3,5-Bis(trifluoromethyl)benzoic acid. NIST WebBook.[Link]

-

From Synthetic Simplified Marine Metabolite Analogues to New Selective Allosteric Inhibitor of Aurora B Kinase. PubMed.[Link]

Sources

- 1. PubChemLite - this compound (C8H3ClF4O2) [pubchemlite.lcsb.uni.lu]

- 2. 186517-41-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-CHLORO-5-(TRIFLUOROMETHYL)BENZOIC ACID(53985-49-2) 1H NMR spectrum [chemicalbook.com]

- 9. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR [m.chemicalbook.com]

- 10. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzoic acid, 3-chloro- [webbook.nist.gov]

- 13. 3-Chloromethyl-benzotrifluoride(705-29-3) 13C NMR spectrum [chemicalbook.com]

- 14. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]

- 15. 2-(Trifluoromethyl)benzoic acid(433-97-6) 13C NMR spectrum [chemicalbook.com]

- 16. 3-Fluoro-4-methylbenzoic acid(350-28-7) 1H NMR [m.chemicalbook.com]

- 17. 3.3 - Supertesting set 19F NMR | Imperial College London [data.hpc.imperial.ac.uk]

- 18. 3,5-Bis(trifluoromethyl)benzoic acid [webbook.nist.gov]

- 19. ossila.com [ossila.com]

- 20. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Roles of aurora-A kinase in mitotic entry and G2 checkpoint in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. apexbt.com [apexbt.com]

- 25. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. researchgate.net [researchgate.net]

- 28. Aurora kinase A - Wikipedia [en.wikipedia.org]

- 29. spectrumchemical.com [spectrumchemical.com]

- 30. assets.thermofisher.com [assets.thermofisher.com]

Commercial availability and suppliers of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid

A-Technical-Guide-to-3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic-Acid-for-Advanced-R-D

Abstract

This technical guide provides an in-depth analysis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (CAS No. 186517-41-9), a critical building block in modern medicinal chemistry and materials science. The document details its commercial availability, outlines key suppliers, and establishes a framework for stringent quality control and supplier qualification. It further explores the compound's synthetic pathways and significant applications, offering researchers, chemists, and drug development professionals a comprehensive resource for sourcing and utilization.

Introduction and Molecular Overview

This compound is a polysubstituted aromatic carboxylic acid. Its unique arrangement of three distinct halogen-containing functional groups—a chloro group, a fluoro group, and a trifluoromethyl group—on the benzoic acid scaffold imparts specific steric and electronic properties. These characteristics make it a highly valuable and reactive intermediate in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs).[1][2]

The presence of fluorine and trifluoromethyl moieties is particularly significant in drug design. These groups can enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity to biological targets, ultimately improving a drug candidate's bioavailability and efficacy.[1]

Key Identifiers:

-

CAS Number: 186517-41-9

-

Molecular Formula: C₈H₃ClF₄O₂

-

Molecular Weight: 242.56 g/mol

-

IUPAC Name: this compound

Commercial Availability and Supplier Landscape

This compound is available from a range of chemical suppliers, from large global distributors to specialized custom synthesis labs. Availability typically spans from research-grade quantities (milligrams to grams) to bulk quantities (kilograms) for process development and manufacturing.